molecular formula C17H17NO3S2 B2860140 [(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate CAS No. 383146-41-6

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate

Cat. No. B2860140
CAS RN: 383146-41-6
M. Wt: 347.45
InChI Key: AQSFAZQTBCMWPR-FBMGVBCBSA-N
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Description

[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]amino 4-methylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C17H17NO3S2 and its molecular weight is 347.45. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

Recent research has identified sulfonamide derivatives, including those with benzodioxane and acetamide moieties, as potential enzyme inhibitors. These compounds have demonstrated substantial inhibitory activity against α-glucosidase and acetylcholinesterase (AChE), suggesting their potential application in managing diabetes and Alzheimer's disease, respectively. The synthesized compounds were characterized and tested for their inhibitory capabilities, with most exhibiting significant activity against yeast α-glucosidase and weaker activity against AChE. These findings were supported by in silico molecular docking results, which were consistent with the in vitro enzyme inhibition data (Abbasi et al., 2019).

Antibacterial Properties

Another area of application for sulfonamide derivatives is in antibacterial treatments. Sulfonamides bearing the 1,4-benzodioxin ring have been synthesized and tested for their antibacterial potential. These compounds have shown good inhibitory activity against various Gram-positive and Gram-negative bacterial strains, suggesting their use as therapeutic agents for inflammatory ailments. The study’s results indicate that these synthesized sulfonamides may serve as new drug candidates for treating inflammatory diseases and other associated conditions (Abbasi et al., 2017).

Synthesis Methodologies

Research has also focused on the synthesis of novel compounds with potential pharmacological importance. For instance, the synthesis of new 4H-1,4-benzothiazines and their sulfone derivatives has been reported. These compounds have been evaluated for their antimicrobial properties against various bacterial strains and fungal species. The synthesis process involves condensation and oxidative cyclization of substituted 2-aminobenzenethiols with compounds containing active methylene groups. The pharmacological importance of these synthesized compounds was assessed based on their antimicrobial properties, highlighting the potential application of these compounds in developing new antimicrobial agents (Gautam et al., 2015).

properties

IUPAC Name

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S2/c1-12-3-6-14(7-4-12)23(19,20)21-18-16-9-10-22-17-8-5-13(2)11-15(16)17/h3-8,11H,9-10H2,1-2H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSFAZQTBCMWPR-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCSC3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\CCSC3=C2C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.